molecular formula C11H22IN B14579522 2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide CAS No. 61343-34-8

2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide

Cat. No.: B14579522
CAS No.: 61343-34-8
M. Wt: 295.20 g/mol
InChI Key: OSDWHDBLVYNWPL-UHFFFAOYSA-M
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Description

2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide is a chemical compound with the molecular formula C11H22N.I. It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-azaspiro[4.4]nonane with ethyl iodide and methyl iodide in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s unique structure allows it to interact with enzymes, receptors, or other proteins, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide is unique due to its specific substituents (ethyl and methyl groups) on the spirocyclic ring. These substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds .

Properties

CAS No.

61343-34-8

Molecular Formula

C11H22IN

Molecular Weight

295.20 g/mol

IUPAC Name

2-ethyl-2-methyl-2-azoniaspiro[4.4]nonane;iodide

InChI

InChI=1S/C11H22N.HI/c1-3-12(2)9-8-11(10-12)6-4-5-7-11;/h3-10H2,1-2H3;1H/q+1;/p-1

InChI Key

OSDWHDBLVYNWPL-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCC2(C1)CCCC2)C.[I-]

Origin of Product

United States

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